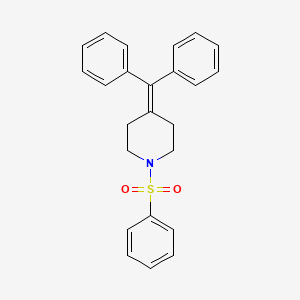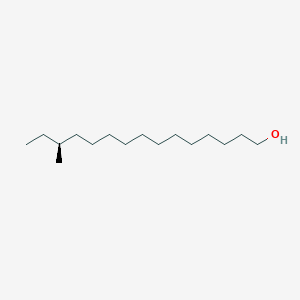
(S)-13-Methyl-1-pentadecanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-13-Methyl-1-pentadecanol is a chiral alcohol with the molecular formula C16H34O It is characterized by a long hydrocarbon chain with a methyl group at the 13th position and a hydroxyl group at the terminal end
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-13-Methyl-1-pentadecanol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the reduction of the corresponding ketone, (S)-13-Methyl-1-pentadecanone, using a chiral reducing agent such as (S)-CBS catalyst (Corey-Bakshi-Shibata catalyst). The reaction is carried out under mild conditions, often at room temperature, to achieve high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of renewable feedstocks and green chemistry principles is also being explored to make the process more sustainable.
化学反应分析
Types of Reactions: (S)-13-Methyl-1-pentadecanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Thionyl chloride (SOCl2) is often used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: (S)-13-Methyl-1-pentadecanal or (S)-13-Methyl-1-pentadecanoic acid.
Reduction: (S)-13-Methylpentadecane.
Substitution: (S)-13-Methyl-1-chloropentadecane.
科学研究应用
(S)-13-Methyl-1-pentadecanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its ability to interact with lipid bilayers.
Industry: It is used in the formulation of specialty chemicals, such as surfactants and lubricants.
作用机制
The mechanism of action of (S)-13-Methyl-1-pentadecanol largely depends on its interaction with biological membranes. The hydroxyl group can form hydrogen bonds with membrane lipids, while the hydrophobic tail integrates into the lipid bilayer. This dual interaction can influence membrane fluidity and permeability, affecting various cellular processes. Additionally, the compound may interact with specific membrane proteins, modulating their activity and signaling pathways.
相似化合物的比较
1-Hexadecanol: Similar in structure but lacks the methyl group at the 13th position.
1-Octadecanol: Has a longer hydrocarbon chain but no methyl substitution.
(S)-2-Methyl-1-pentadecanol: The methyl group is at the 2nd position instead of the 13th.
Uniqueness: (S)-13-Methyl-1-pentadecanol is unique due to the specific positioning of the methyl group, which can significantly influence its physical and chemical properties. This structural feature can affect its solubility, melting point, and interaction with other molecules, making it distinct from other long-chain alcohols.
属性
CAS 编号 |
642995-17-3 |
|---|---|
分子式 |
C16H34O |
分子量 |
242.44 g/mol |
IUPAC 名称 |
(13S)-13-methylpentadecan-1-ol |
InChI |
InChI=1S/C16H34O/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17/h16-17H,3-15H2,1-2H3/t16-/m0/s1 |
InChI 键 |
JWIWHDBXJLJNPH-INIZCTEOSA-N |
手性 SMILES |
CC[C@H](C)CCCCCCCCCCCCO |
规范 SMILES |
CCC(C)CCCCCCCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


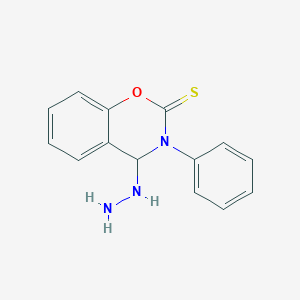
![1-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1H-indazole](/img/structure/B12607196.png)
![4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12607212.png)
![N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12607213.png)

![9-[4-Methoxy-3-(methylsulfanyl)phenyl]nona-2,4,6,8-tetraenal](/img/structure/B12607234.png)

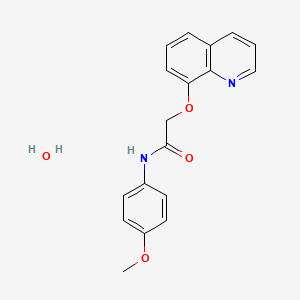
![N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide](/img/structure/B12607250.png)

![4,4'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzonitrile](/img/structure/B12607262.png)
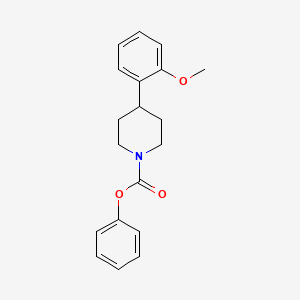
amino}oxidanide](/img/structure/B12607274.png)
